molecular formula C30H53BrN2O2 B12289952 3,17-Bis-deacetylvecuronium

3,17-Bis-deacetylvecuronium

Cat. No.: B12289952
M. Wt: 553.7 g/mol
InChI Key: DIGWZHJLXJPNBY-UHFFFAOYSA-M
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Description

3,17-Bis-deacetylvecuronium (Cas No. 73319-30-9) is a bis-desacetoxy metabolite of the neuromuscular blocking agent vecuronium. As a research compound, it provides critical insights into the structure-activity relationships and metabolic pathways of steroidal neuromuscular blocking agents . Early studies in animal models investigated this analogue to understand how the removal of the acetyl groups from the parent compound's structure influences its pharmacological profile . Research indicates that this metabolite is part of a broader metabolic pathway where vecuronium undergoes deacetylation in the liver, producing several metabolites including 3-desacetylvecuronium, 17-desacetylvecuronium, and the 3,17-bis-deacetyl form . The study of this compound helps researchers understand the cumulative pharmacological effects that can occur after long-term administration of vecuronium, particularly in intensive care settings where metabolite accumulation may contribute to prolonged neuromuscular blockade . This chemical is intended for research purposes only by qualified professionals. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the safety data sheets and handle this material in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53N2O2.BrH/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31;/h21-28,33-34H,4-20H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGWZHJLXJPNBY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H53BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73319-30-9
Record name (2beta,3alpha,5alpha,8xi,9xi,14xi,16beta,17beta)-16-(1-methylpiperidinium-1-yl)-2-(piperidin-1-yl)androstane-3,17-diol bromide
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Chemical Structure and Stereochemical Considerations of 3,17 Bis Deacetylvecuronium

Structural Relationship to Vecuronium (B1682833) and Other Deacetylated Metabolites

Vecuronium undergoes deacetylation to form three primary metabolites: 3-desacetylvecuronium (B1250577), 17-desacetylvecuronium, and 3,17-bis-deacetylvecuronium. nih.gov this compound is the product of hydrolysis of both acetyl groups from the parent vecuronium molecule.

The structural differences between vecuronium and its deacetylated metabolites directly impact their neuromuscular blocking potency. While 3-desacetylvecuronium retains significant activity, the removal of both acetyl groups in this compound leads to a substantial decrease in potency. nih.govnih.gov Research conducted on the rat hemidiaphragm determined the relative neuromuscular blocking potencies of vecuronium and two of its metabolites. nih.gov

Compound Relative Potency (Vecuronium = 1)
Vecuronium 1
3-desacetylvecuronium 1.2
This compound 27

This data indicates that this compound is significantly less potent than vecuronium and its 3-desacetyl metabolite. nih.gov

Elucidation of the Specific Androstane (B1237026) Core Modifications

The core of this compound is a 5α-androstane steroid nucleus. The key modifications from the parent compound, vecuronium, occur at the C-3 and C-17 positions of this steroid skeleton. In vecuronium, these positions are esterified with acetyl groups. In this compound, these acetyl groups have been hydrolyzed, resulting in hydroxyl groups at the 3α and 17β positions. chemicalbook.com

The rest of the molecule's key structural features are retained from vecuronium, including the piperidino group at the 2β position and the 1-methylpiperidinium group at the 16β position. The presence and orientation of these nitrogen-containing functional groups are essential for the molecule's ability to interact with the nicotinic acetylcholine (B1216132) receptor.

Importance of Stereoisomerism in Metabolite Activity

The androstane nucleus of vecuronium and its metabolites is a rigid structure with a specific three-dimensional conformation. The stereochemistry of the substituents on this steroid framework is a critical determinant of pharmacological activity. The metabolic process of deacetylation to form this compound does not alter the stereochemical configuration of the chiral centers on the androstane core. chemicalbook.com

The defined spatial arrangement of the piperidino and methylpiperidinium groups, as well as the hydroxyl groups in the case of this compound, is crucial for the molecule's fit into the binding site of the nicotinic acetylcholine receptor. Even with the correct stereochemistry of the core, the replacement of the acetyl groups at both the C-3 and C-17 positions with hydroxyl groups significantly diminishes the molecule's neuromuscular blocking potency. This highlights that while the stereoisomerism of the steroid nucleus is a prerequisite for activity, the nature of the substituents at the 3 and 17 positions is also of paramount importance for effective receptor binding. The substantial loss of potency in this compound demonstrates that the acetyl groups of the parent compound, vecuronium, are key for its high affinity for the receptor. nih.gov

Biogenesis and Metabolic Pathways of 3,17 Bis Deacetylvecuronium

Hydrolytic Deacetylation of Vecuronium (B1682833) Bromide

The formation of 3,17-Bis-deacetylvecuronium is a result of the hydrolytic deacetylation of vecuronium bromide. Vecuronium bromide is a monoquaternary aminosteroid (B1218566) non-depolarizing neuromuscular blocking agent. Its structure contains two acetyl groups at the 3- and 17-positions of the steroid nucleus. The metabolic process of deacetylation involves the hydrolysis of these ester linkages, leading to the removal of the acetyl groups.

This biotransformation yields three primary metabolites: 3-deacetylvecuronium, 17-deacetylvecuronium, and the fully deacetylated this compound. The creation of this compound represents the complete deacetylation of the parent compound. This process occurs primarily in the liver, which is a major site for the metabolism and elimination of vecuronium. researchgate.net Studies have shown that a significant portion of a vecuronium dose is taken up by the liver and excreted in the bile. researchgate.net The hydrolysis of vecuronium to its deacetylated metabolites is a key pathway in its metabolic fate. nih.gov

Characterization of Enzymatic Systems Catalyzing its Formation

The enzymatic systems responsible for the hydrolytic deacetylation of vecuronium bromide are primarily located in the liver. While direct in-vitro studies specifically isolating the enzymes that produce this compound are not extensively detailed in the provided search results, the process is consistent with the action of hepatic esterases. Carboxylesterases are a superfamily of enzymes abundant in the liver that are responsible for the hydrolysis of a wide variety of ester-containing drugs.

The deacetylation of vecuronium is a form of hepatic degradation. nih.gov Given that vecuronium's structure includes ester bonds, it is highly probable that hepatic carboxylesterases play a crucial role in its hydrolysis to 3-deacetylvecuronium, 17-deacetylvecuronium, and subsequently to this compound. These enzymes are known to catalyze the hydrolysis of ester linkages, a fundamental step in the metabolism of many pharmaceutical compounds. The liver's role as the principal site for vecuronium metabolism further supports the involvement of these hepatic enzymes. researchgate.net

Comparative Analysis of Vecuronium's Metabolic Profile

Vecuronium bromide has a well-defined metabolic profile characterized by the formation of its three deacetylated metabolites. These metabolites exhibit different pharmacological activities and pharmacokinetic properties compared to the parent drug.

Pharmacological Potency:

In-vitro studies on the rat hemidiaphragm have demonstrated significant differences in the neuromuscular blocking potency of vecuronium and its metabolites. nih.gov The relative potencies are summarized in the table below.

CompoundRelative Potency (compared to Vecuronium)
Vecuronium Bromide1
3-deacetylvecuronium1.2
This compound27

This interactive data table is based on the research finding that the relative potency at the EDmax50 levels were in the order of 1:1.2:27 for vecuronium, the 3-desacetyl derivative, and the 3,17-desacetyl derivative, respectively. nih.gov

This data indicates that while 3-deacetylvecuronium has a potency comparable to vecuronium, this compound is substantially less potent. nih.gov

Pharmacokinetic Profile:

A comparative analysis of the pharmacokinetic profiles of vecuronium and its primary active metabolite, 3-deacetylvecuronium, reveals notable differences.

ParameterVecuronium Bromide3-deacetylvecuronium
Plasma ClearanceHigherLower
Volume of DistributionSmallerLarger
Elimination Half-lifeShorterLonger

This interactive data table summarizes findings from a study comparing the pharmacokinetics of vecuronium and 3-deacetylvecuronium.

In Vitro Pharmacological Characterization of 3,17 Bis Deacetylvecuronium

Assessment of Neuromuscular Blocking Potency in Isolated Tissue Models (e.g., Rat Hemidiaphragm)

The neuromuscular blocking potency of 3,17-bis-deacetylvecuronium has been evaluated using isolated nerve-muscle preparations, a standard in vitro method for characterizing neuromuscular blocking agents. One of the primary models used for this purpose is the rat phrenic nerve-hemidiaphragm preparation.

In a study utilizing the rat hemidiaphragm, the potency of this compound was determined and compared to its parent compound, vecuronium (B1682833), and the mono-deacetylated metabolite, 3-desacetylvecuronium (B1250577). nih.gov The results indicated that this compound is significantly less potent than vecuronium. The relative potency for producing a 50% maximal effect (ED50) was established, showing a potency ratio of 1:1.2:27 for vecuronium, 3-desacetylvecuronium, and this compound, respectively. nih.gov This demonstrates that a 27-fold higher concentration of this compound is required to produce the same level of neuromuscular block as vecuronium in this model.

Table 1: Relative Potency of Vecuronium and its Metabolites in Rat Hemidiaphragm nih.gov

Compound Relative Potency (ED50 vs. Vecuronium)
Vecuronium 1
3-desacetylvecuronium 1.2

This reduced potency suggests that the acetyl groups at both the 3 and 17 positions of the steroid nucleus are crucial for the high-affinity binding and potent neuromuscular blocking action of vecuronium.

Concentration-Response Relationships and Efficacy Determination

Concentration-response studies in the isolated rat hemidiaphragm have been conducted to understand the relationship between the concentration of this compound and the degree of neuromuscular blockade. nih.gov These studies are fundamental in determining the efficacy of the compound as a neuromuscular blocking agent.

The research established dose-response relationships for this compound, which confirmed its activity at the neuromuscular junction, albeit at a much lower potency than vecuronium. nih.gov A particularly interesting finding from these studies emerged when the metabolite was co-administered with its parent compound. Isobolographic and functional analysis revealed that the combined effect of vecuronium and this compound was less than additive, indicating an antagonistic interaction. nih.gov This means that this compound can reduce the neuromuscular blocking effect of vecuronium in vitro.

Molecular Mechanisms of Action at the Postjunctional Membrane

Like other nondepolarizing neuromuscular blocking agents, this compound exerts its effects at the postjunctional membrane of the neuromuscular junction. openanesthesia.orgnih.gov The primary target is the nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission. wikipedia.orgnih.govebi.ac.uk

The mechanism of action involves competitive antagonism. openanesthesia.org At the motor endplate, the release of acetylcholine (ACh) from the presynaptic nerve terminal normally leads to the activation of nAChRs. nih.gov This activation opens the ion channel, allowing an influx of sodium ions, which depolarizes the muscle fiber membrane and initiates muscle contraction. openanesthesia.org

This compound, as a competitive antagonist, binds to the same recognition sites on the nAChR as acetylcholine. nih.govdrugbank.com By occupying these sites, it physically prevents acetylcholine from binding and activating the receptor. drugbank.com This inhibition of ACh binding prevents the depolarization of the endplate, and as a result, the muscle fiber does not contract, leading to muscle relaxation or paralysis. openanesthesia.org The significantly lower potency of this compound compared to vecuronium implies a lower affinity for the nAChR binding sites. nih.gov

Receptor Occupancy and Ligand Binding Studies

Direct ligand binding studies are essential for quantifying the affinity of a compound for its receptor. For this compound, such studies would involve measuring its binding affinity to nicotinic acetylcholine receptors, typically using radiolabeled ligands in membrane preparations rich in these receptors (e.g., from the Torpedo electric organ). nih.gov

While specific binding affinity values (like Kᵢ or Kᴅ) for this compound are not widely reported in the provided search results, its pharmacological profile strongly suggests a much lower affinity for nAChRs compared to vecuronium. The 27-fold lower potency observed in the rat hemidiaphragm model is a direct functional consequence of this reduced binding affinity. nih.gov

Pharmacodynamic Interactions of 3,17 Bis Deacetylvecuronium with Parent Compounds

Investigation of Antagonistic Effects with Vecuronium (B1682833) Bromide in Preclinical Models

Preclinical research has been instrumental in elucidating the complex relationship between 3,17-Bis-deacetylvecuronium and its parent compound, vecuronium bromide. nih.govnih.gov Studies utilizing in vitro models, such as the rat phrenic nerve-hemidiaphragm preparation, have demonstrated that this compound possesses neuromuscular blocking activity, albeit significantly weaker than vecuronium. nih.gov The relative potency for producing a 50% maximal effect (EDmax50) has been established in the order of 1:27 for vecuronium compared to its 3,17-bis-deacetyl derivative, respectively. nih.gov

Investigations into the combined effects of these compounds have revealed a notable antagonistic interaction. nih.govnih.gov When administered concurrently, the neuromuscular blockade produced by the combination of vecuronium and this compound is less than what would be expected if their effects were simply additive. nih.gov This suggests that this compound can interfere with and reduce the blocking effect of vecuronium at the neuromuscular junction.

Isobolographic Analysis of Combined Neuromuscular Blockade

Isobolographic analysis is a robust method used to characterize the pharmacodynamic interaction between two drugs. This technique graphically represents the equipotent combinations of two substances. An interaction is classified as additive if the data points for an equipotent combination fall on a straight line connecting the doses of the individual drugs (the line of additivity). If the data points fall below this line, the interaction is synergistic, and if they fall above the line, it is antagonistic.

In preclinical studies on the rat hemidiaphragm, the interaction between vecuronium and this compound was formally characterized using isobolographic and algebraic analysis. nih.gov The results of this analysis demonstrated that the combined effect of the parent compound and its 3,17-bis-deacetyl derivative was less than additive, confirming an antagonistic interaction. nih.gov

The table below illustrates the principle of isobolographic analysis and the interpretation of the findings for the interaction between Vecuronium Bromide and this compound.

Interaction TypePosition on IsobologramDescription of Combined EffectObserved Interaction for Vecuronium + this compound
Synergism Points fall below the line of additivityThe combined effect is greater than the sum of the individual effects.Not Observed
Additivity Points fall on the line of additivityThe combined effect is equal to the sum of the individual effects.Not Observed
Antagonism Points fall above the line of additivityThe combined effect is less than the sum of the individual effects.Observed nih.gov

This antagonistic relationship signifies that higher concentrations of the drug combination are required to produce the same degree of neuromuscular blockade as would be predicted if their actions were merely additive.

Theoretical Implications of Metabolite-Parent Drug Interactions on Recovery Profiles

The antagonistic interaction between this compound and vecuronium carries significant theoretical implications for the recovery from neuromuscular blockade. The accumulation of this metabolite, particularly during prolonged administration of vecuronium, could theoretically modify the recovery trajectory.

As the concentration of vecuronium declines during the recovery phase, the relative concentration of the antagonistic this compound metabolite may increase. This could, in theory, lead to a more rapid initial recovery from neuromuscular blockade than would be predicted based solely on the pharmacokinetics of the parent drug. The metabolite could actively compete with remaining vecuronium molecules at the nicotinic receptors, thereby hastening the restoration of neuromuscular transmission.

However, the "paradoxical" nature of the interaction, where low concentrations of the metabolite are antagonistic and high concentrations may be additive or potentiating, complicates this theoretical model. nih.gov Depending on the accumulated concentration of this compound and its pharmacokinetic relationship to vecuronium, the recovery profile could be variable. A high concentration of the metabolite could potentially contribute to the neuromuscular block, while a lower concentration could antagonize it. nih.gov This complex interplay suggests that the presence of active metabolites like this compound can make recovery profiles less predictable, highlighting the importance of understanding the complete pharmacology of not just the parent drug but also its biotransformation products.

Analytical Methodologies for the Quantification and Identification of 3,17 Bis Deacetylvecuronium

Advanced Chromatographic Techniques for Metabolite Separation

Chromatographic methods are fundamental to the analysis of 3,17-bis-deacetylvecuronium, enabling its separation from a complex biological matrix.

Gas Chromatography (GC) with Nitrogen-Sensitive Detection

Gas chromatography (GC) coupled with a nitrogen-sensitive detector (NSD) provides a sensitive and specific method for the quantification of this compound. nih.gov This technique is particularly advantageous for detecting nitrogen-containing compounds. A capillary GC system is often utilized for the analysis of vecuronium (B1682833) and its metabolites, including this compound. nih.govcapes.gov.br The process typically involves the extraction of the monoquaternary or bisquaternary ammonium (B1175870) compounds from biological fluids like plasma, bile, or urine. nih.gov Derivatization is a crucial step to enhance the volatility of the polar metabolites for GC analysis. nih.govcapes.gov.br

One established method demonstrated a wide linear range for quantification, with a lower limit of detection for a related metabolite, 3-desacetylvecuronium (B1250577), being 4 ng/ml. nih.gov The precision of such assays is high, with coefficients of variation for calibration curves typically ranging from 2-20%. nih.gov

Liquid Chromatography (LC) Approaches for Polar Metabolites

Liquid chromatography (LC) is well-suited for the analysis of polar compounds like this compound, which are not readily amenable to direct GC analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose. nih.govumin.ac.jp

A simultaneous determination method using LC-electrospray ionization-mass spectrometry (LC-ESI-MS) has been developed for vecuronium and its metabolites. umin.ac.jp This method allows for the separation and quantification of this compound (referred to as 3,17-OH-VEC in the study) alongside the parent drug and other metabolites within a short analysis time. umin.ac.jp Chromatographic separation can be achieved on columns such as a Gemini C18 using a mobile phase gradient of formic acid and acetonitrile. oup.comnih.gov

Another approach involves HPLC with electrochemical detection, which has proven to be a sensitive, reproducible, and accurate method for determining vecuronium and its deacetylated metabolites in human plasma. nih.gov Solid-phase extraction is often employed for sample clean-up and concentration, allowing for good recovery of the analytes. nih.govresearchgate.net

Analytical TechniqueColumn TypeMobile Phase ExampleDetection Method
GC Capillary-Nitrogen-Sensitive Detector (NSD)
LC-ESI-MS Gemini C180.1% Formic acid/AcetonitrileElectrospray Ionization Mass Spectrometry
HPLC Not SpecifiedNot SpecifiedElectrochemical Detection

Mass Spectrometric Identification and Structural Confirmation (e.g., Electron Ionization Mass Spectrometry)

Mass spectrometry (MS) is indispensable for the definitive identification and structural confirmation of this compound. When coupled with a chromatographic separation technique like GC or LC, it provides a powerful analytical combination.

Electron ionization (EI) mass spectrometry combined with GC has been used to confirm the identity of compounds eluted from the GC column. nih.gov In LC-MS methods, electrospray ionization (ESI) is a common technique. umin.ac.jpoup.comnih.gov The mass spectrometer can be operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. umin.ac.jpoup.com

For this compound (3,17-OH-VEC), the mass spectrum reveals characteristic ions that are monitored for its identification and quantification. In one LC-ESI-MS method, the doubly charged molecule [M+H]2+ at an m/z of 237.1 was monitored. umin.ac.jp The presence of a singly charged molecule (M+) at m/z 473.4 was also noted. umin.ac.jp

Ion Typem/z Value
Doubly Charged Molecule [M+H]2+ 237.1
Singly Charged Molecule [M+] 473.4

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification process used to improve the analytical properties of a compound, particularly for GC analysis. nih.govmdpi.com For polar metabolites like this compound, derivatization is often necessary to increase their volatility and thermal stability. nih.gov

A common derivatization strategy involves the formation of silyl (B83357) derivatives. For instance, stable O-tert-butyldimethylsilyl (t-BDMS) derivatives can be formed at the hydroxyl positions of the steroid nucleus. nih.gov This process makes the otherwise non-volatile metabolites suitable for analysis by gas chromatography. nih.govcapes.gov.br The derivatization reaction is typically performed after the extraction of the analytes from the biological matrix. nih.gov This derivatization, followed by GC-NSD analysis, allows for the sensitive quantification of the parent drug and its hydroxylated metabolites. nih.gov

Theoretical and Computational Approaches to 3,17 Bis Deacetylvecuronium Research

Structure-Activity Relationship (SAR) Modeling of Deacetylated Derivatives

Structure-Activity Relationship (SAR) modeling is a computational approach that aims to correlate the chemical structure of a compound with its biological activity. nih.gov By comparing a series of related compounds, SAR studies can identify the key structural features—pharmacophores—responsible for their pharmacological effects. In the context of vecuronium (B1682833) and its deacetylated derivatives, SAR modeling helps to elucidate why the removal of acetyl groups drastically alters neuromuscular blocking potency.

Vecuronium undergoes deacetylation at the 3- and 17-positions of its steroid nucleus to form 3-desacetylvecuronium (B1250577), 17-desacetylvecuronium, and finally, 3,17-Bis-deacetylvecuronium. ld99.com The potency of these metabolites varies significantly. The 3-desacetylvecuronium metabolite retains a significant portion of the parent drug's activity, estimated to be around 50-80% of vecuronium's potency. ld99.comoup.comtums.ac.ir In contrast, this compound has markedly reduced potency, with one study noting its potency to be 27 times less than that of vecuronium. nih.gov In fact, this di-deacetylated metabolite can even exhibit antagonistic effects against its parent compound. nih.gov

A theoretical SAR model for this series would focus on how the acetyl groups contribute to the binding affinity at the nicotinic acetylcholine (B1216132) receptor (nAChR). The key structural differences and their impact on activity are summarized below.

Key SAR Insights:

Role of Acetyl Groups: The acetyl groups at the 3α and 17β positions of vecuronium are critical for its high potency. These groups likely participate in crucial hydrogen bonding or van der Waals interactions within the nAChR binding site.

Impact of Deacetylation: The removal of the 3-acetyl group to form 3-desacetylvecuronium results in a moderate loss of potency, suggesting this group is important but not the sole determinant of activity. nih.gov The resulting 3-hydroxyl group may still be able to form some interactions with the receptor.

Significance of the 17-Acetyl Group: While less studied, the 17-desacetyl metabolite is also known to be less potent.

Drastic Potency Loss in this compound: The complete removal of both acetyl groups leads to a dramatic decrease in activity. This indicates that both groups are essential for optimal receptor binding and activation, and their combined loss disrupts the necessary molecular interactions for a strong neuromuscular block. The resulting hydroxyl groups at both positions are insufficient to restore the high affinity of the parent compound.

CompoundStructural Modification (from Vecuronium)Relative Neuromuscular Blocking Potency
VecuroniumParent Compound (3α, 17β-diacetoxy)High (Reference)
3-desacetylvecuroniumLacks acetyl group at C3; has 3α-hydroxylModerate (50-80% of Vecuronium) ld99.comoup.comtums.ac.ir
17-desacetylvecuroniumLacks acetyl group at C17; has 17β-hydroxylLow ld99.com
This compoundLacks both acetyl groups; has 3α and 17β-hydroxylsVery Low / Antagonistic nih.gov

Molecular Docking and Dynamics Simulations of Receptor Interactions

To visualize and analyze the interaction between a ligand and its receptor at an atomic level, computational chemists employ molecular docking and molecular dynamics (MD) simulations. nih.govmdpi.com These techniques are invaluable for understanding how this compound binds to the nicotinic acetylcholine receptor (nAChR) and why its affinity is lower than that of vecuronium.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor. frontiersin.org For vecuronium and its metabolites, the target is the nAChR, a ligand-gated ion channel with two primary binding sites located at the interface between subunits, specifically the α/δ and α/ε interfaces in muscle-type receptors. nih.govresearchgate.net Vecuronium, a competitive antagonist, physically blocks the binding of the neurotransmitter acetylcholine, thereby preventing muscle contraction. drugbank.compatsnap.com

A docking study of this compound would involve placing the molecule into the nAChR binding pocket and calculating a "docking score," which estimates binding affinity. It is hypothesized that the absence of the two acetyl groups in this compound would result in a less favorable docking score compared to vecuronium due to the loss of key interactions with amino acid residues in the binding site.

Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of the ligand-receptor complex over time. mdpi.com An MD simulation could reveal whether this compound is able to maintain a stable binding pose within the nAChR pocket or if it dissociates more readily than vecuronium, which would be consistent with its lower potency. These simulations can also highlight changes in the receptor's conformation upon ligand binding. nih.gov

Key Receptor Interactions:

The binding pocket of the nAChR is lined with several key amino acid residues that are critical for ligand recognition. Based on studies of other nAChR ligands, the following residues are likely important for the binding of vecuronium and its derivatives.

Amino Acid ResidueSubunit LocationPotential Role in Binding
Tyrosine (Tyr)α-subunitForms aromatic-cationic (π-cation) interactions with the quaternary nitrogen of the ligand.
Tryptophan (Trp)α-subunitContributes to the aromatic box that stabilizes the ligand through hydrophobic and π-cation interactions.
Aspartate (Asp) / Glutamate (Glu)Complementary subunit (δ or ε)Forms hydrogen bonds or electrostatic interactions with the ligand. The acetyl groups of vecuronium are prime candidates for such interactions.
Leucine (Leu) / Valine (Val)α-subunitProvide a hydrophobic environment that accommodates the steroid skeleton of the ligand.

In Silico Prediction of Metabolic Pathways and Products

In silico metabolism prediction uses computational algorithms to identify the likely metabolic fate of a chemical compound. nih.govnih.gov These tools are built on databases of known metabolic reactions and can predict sites of metabolism (SoMs) and the structures of potential metabolites. nih.govacs.org While this compound is itself a product of metabolism, it could theoretically undergo further biotransformation.

Computational models for metabolism prediction can be broadly categorized into ligand-based and structure-based approaches. nih.govcreative-biolabs.com

Ligand-based methods use the structure of the compound to predict its susceptibility to various enzymatic reactions based on learned patterns from large datasets.

Structure-based methods involve docking the compound into the active site of specific metabolic enzymes, such as those from the Cytochrome P450 (CYP) superfamily, to assess the feasibility of a reaction. nih.gov

For this compound, in silico tools could be used to explore its potential for undergoing Phase I or Phase II metabolic reactions. Given its structure, which now includes two additional hydroxyl groups, it is a prime candidate for further modification.

Potential Metabolic Reactions for In Silico Investigation:

Phase I Reactions: The primary Phase I reactions involve oxidation, reduction, and hydrolysis. The steroid skeleton of this compound could be a substrate for further oxidation by CYP enzymes, potentially creating new hydroxylated species.

Phase II Reactions: Phase II metabolism involves conjugation, where an endogenous molecule is attached to the drug or its metabolite to increase water solubility and facilitate excretion. The newly exposed hydroxyl groups on this compound are ideal sites for conjugation reactions.

Metabolic Reaction TypeDescriptionRelevance to this compound
GlucuronidationConjugation with glucuronic acid, a common pathway for compounds with hydroxyl groups.Highly likely at the 3-OH and 17-OH positions. This would be a major predicted pathway for elimination.
SulfationConjugation with a sulfonate group, another key reaction for hydroxylated compounds.Also a probable metabolic route at the available hydroxyl groups.
OxidationAddition of oxygen or removal of hydrogen, often mediated by CYP enzymes.Possible at other positions on the steroid ring, though less likely to be the primary route compared to conjugation.

An in silico prediction for this compound would likely highlight glucuronidation and sulfation of the 3- and 17-hydroxyl groups as the most probable subsequent metabolic steps. This computational analysis can guide targeted experimental studies to confirm the presence of these predicted conjugates in biological samples, providing a more complete picture of the metabolic cascade of vecuronium. oup.com

Perspectives and Emerging Research Avenues for 3,17 Bis Deacetylvecuronium

Exploration of Undiscovered Metabolic Pathways and Isomers

The biotransformation of vecuronium (B1682833) is primarily understood as a process of deacetylation in the liver, leading to the formation of its principal metabolites. Vecuronium is hydrolyzed to 3-desacetylvecuronium (B1250577), 17-desacetylvecuronium, and subsequently to 3,17-bis-deacetylvecuronium. nih.govwikianesthesia.org This process involves the sequential enzymatic hydrolysis of the acetyl groups at the 3- and 17-positions of the androstane (B1237026) skeleton. The formation of this compound is the final step in this main pathway, resulting in a metabolite with significantly reduced neuromuscular blocking potency compared to the parent compound. nih.gov

However, the complete metabolic map of vecuronium and its derivatives is likely more complex. Future research is anticipated to explore:

Alternative Enzymatic Pathways: While hepatic microsomal enzymes, including esterases and cytochrome P450, are known to mediate deacetylation, the specific isoenzymes involved and their relative contributions are not fully elucidated. Research into the influence of genetic polymorphisms on these enzymes could reveal why metabolic profiles and drug responses vary among individuals.

Extrahepatic Metabolism: The potential for metabolism in other tissues, such as the kidneys or plasma, remains an area for deeper investigation. Although the liver is the primary site, other tissues could contribute to the formation of this compound, particularly during prolonged administration or in specific patient populations.

Development of Novel Research Tools and Assays

The ability to accurately quantify this compound and other related compounds in biological samples is fundamental to understanding their pharmacokinetics and pharmacodynamics. Research has progressed from foundational techniques to highly sensitive and specific methods.

Early research utilized methods like capillary gas chromatography to measure plasma and urine concentrations of vecuronium and its primary metabolite, 3-desacetylvecuronium. nih.gov Over time, more sophisticated assays were developed to improve detection and applicability.

Evolution of Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): An assay combining solid-phase extraction with HPLC and post-column ion-pair extraction with fluorimetric detection was developed for monitoring vecuronium and its metabolites in plasma, urine, bile, and tissue homogenates. nih.gov This method achieved a detection limit of approximately 5 ng/ml in plasma. nih.gov Other HPLC methods have employed electrochemical detection. umin.ac.jp

Liquid Chromatography–Mass Spectrometry (LC-MS): The advent of LC coupled with mass spectrometry, particularly liquid chromatography–electrospray ionization-mass spectrometry (LC–ESI-MS), represents a significant advancement. This technique allows for the simultaneous, highly sensitive, and specific determination of vecuronium and its various deacetylated metabolites, including this compound. umin.ac.jpoup.com It has been successfully used to detect these compounds in the serum of patients. umin.ac.jp

The table below provides a comparative overview of various assay methods used in the research of vecuronium and its metabolites.

Assay Method Technique Sample Types Key Features Reference(s)
Capillary Gas ChromatographyGCPlasma, UrineUsed for pharmacokinetic studies of vecuronium and 3-desacetylvecuronium. nih.govresearchgate.net
HPLC with Fluorimetric DetectionHPLCPlasma, Urine, Bile, TissueUtilizes solid-phase extraction and post-column ion-pair extraction. nih.gov
HPLC with Electrochemical DetectionHPLCHuman PlasmaDeveloped for the detection of vecuronium and its metabolites. umin.ac.jp
Liquid Chromatography-Mass SpectrometryLC-ESI-MSHuman Serum, Blood, TissueAllows for simultaneous, sensitive, and specific quantification of the parent drug and multiple metabolites. umin.ac.jpoup.com

Beyond analytical chemistry, the development of novel pharmacological tools has also advanced research. The introduction of selective relaxant binding agents, such as sugammadex (B611050) , has revolutionized the study of aminosteroid (B1218566) neuromuscular blockers. wikipedia.orgnih.gov By rapidly encapsulating and inactivating vecuronium, sugammadex provides a tool to precisely control the duration of neuromuscular blockade, enabling more detailed investigations into the residual effects and contributions of slowly cleared metabolites like this compound. researchgate.netuspharmacist.com Emerging agents like calabadions, which may offer broader reversal capabilities, promise to further refine these research possibilities. researchgate.net

Contributions to the Understanding of Complex Neuromuscular Blockade Dynamics

A pivotal finding was the discovery of a paradoxical antagonistic effect of this compound. In rat phrenic nerve-hemidiaphragm preparations, low concentrations of this metabolite were found to reverse the neuromuscular block induced by vecuronium. nih.gov Conversely, at high concentrations, it increased the degree of the block. nih.gov This dualistic interaction suggests a more complex mechanism than simple competitive antagonism and has led to the hypothesis of interactions between "slow" and "fast" competitive antagonists at the receptor site. nih.gov

This finding underscores that metabolites cannot be dismissed based on low potency alone. Their interactions with the parent drug and other metabolites can significantly alter the clinical picture. The varying potencies of vecuronium's metabolites are crucial to this dynamic.

The table below summarizes the relative neuromuscular blocking potencies of vecuronium and its metabolites as determined in animal studies.

Compound Relative Neuromuscular Blocking Potency Reference(s)
VecuroniumParent Compound (Baseline) nih.gov
3-desacetylvecuronium50-80% of vecuronium's potency nih.govoup.comwikipedia.orgpfizermedicalinformation.com
17-desacetylvecuronium~4-5% of vecuronium's potency nih.gov
This compound~1-2% of vecuronium's potency nih.govnih.gov

The significant potency of 3-desacetylvecuronium means it can contribute to prolonged neuromuscular blockade, especially with long-term administration or in patients with impaired renal function. nih.gov In contrast, the much weaker 17-desacetylvecuronium and this compound have different roles. The paradoxical reversal effect of this compound at low concentrations suggests it could modulate the neuromuscular block under certain clinical conditions. nih.gov

Therefore, a comprehensive understanding of neuromuscular blockade requires consideration of the entire metabolic profile—the parent drug and all its active metabolites. The study of this compound has been instrumental in shifting the research paradigm from a focus on a single agent to a more holistic view of the dynamic interactions that occur at the neuromuscular junction.

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